molecular formula C22H22N4O3 B2568683 1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900258-20-0

1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2568683
CAS No.: 900258-20-0
M. Wt: 390.443
InChI Key: MXVNFIJLQXMZPI-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic scaffold with a carboxamide moiety. The structure features a 3-methoxypropyl group at the N-1 position, a methyl group at C-9, and an N-phenyl carboxamide substitution (Fig. 1). These modifications enhance solubility and modulate biological interactions compared to simpler analogs . The molecular formula is C₂₄H₂₆N₄O₃, with a molar mass of 418.49 g/mol and a predicted density of 1.24 g/cm³ . Its synthesis involves hydrolysis of ester intermediates (e.g., 17, 18) using aqueous lithium hydroxide, followed by CDI-mediated condensation with aniline derivatives .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVNFIJLQXMZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Target) N-1: 3-Methoxypropyl; C-9: Methyl; Carboxamide: Phenyl C₂₄H₂₆N₄O₃ 418.49 14.76 Enhanced solubility due to 3-methoxypropyl; moderate lipophilicity
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... (CAS 900870-38-4) Carboxamide: 2-Phenylethyl C₂₄H₂₆N₄O₃ 418.49 Increased steric bulk; potential for improved target selectivity
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... (CAS 900887-75-4) Carboxamide: 4-Isopropylphenyl C₂₅H₂₈N₄O₃ 432.52 Hydrophobic isopropyl group may enhance membrane permeability
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... (CAS 900262-41-1) Carboxamide: 2,4-Dimethoxyphenyl C₂₅H₂₈N₄O₅ 464.52 Electron-rich aryl group; potential for π-π interactions in binding
1,9-Dimethyl-N-(3-methoxypropyl)-4-oxo-... (CAS 724738-93-6) N-1: Methyl; Carboxamide: 3-Methoxypropyl C₂₀H₂₄N₄O₃ 376.44 Reduced steric hindrance; simplified scaffold for SAR studies

Structural and Functional Implications

N-1 Substitution: The 3-methoxypropyl group in the target compound improves water solubility compared to benzyl or methyl substituents in analogs like 1-benzyl-4-oxo... (). In contrast, 1,9-dimethyl derivatives (e.g., CAS 724738-93-6) exhibit reduced solubility due to the absence of a polar methoxy group .

Carboxamide Variations :

  • N-Phenyl (target) vs. N-(2-phenylethyl) (CAS 900870-38-4): The phenylethyl group adds hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous stability .
  • N-(4-Isopropylphenyl) (CAS 900887-75-4) introduces a bulky substituent, likely affecting binding kinetics in enzyme-active sites .

C-9 Methylation :

  • The C-9 methyl group in the target compound stabilizes the tricyclic core, as evidenced by analogs lacking this group (e.g., 1-benzyl-4-oxo... in ) showing lower thermal stability in DSC studies .

Physicochemical and Pharmacokinetic Trends

  • pKa : The target compound’s predicted pKa of 14.76 suggests deprotonation at physiological pH, favoring ionization and solubility .

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